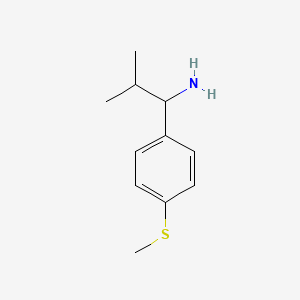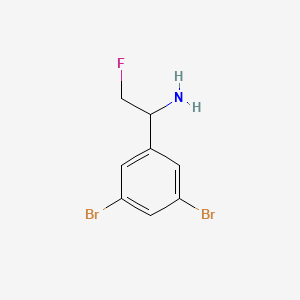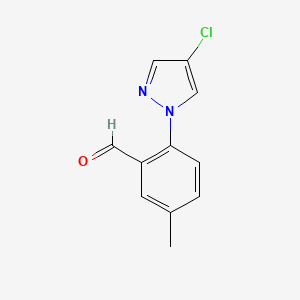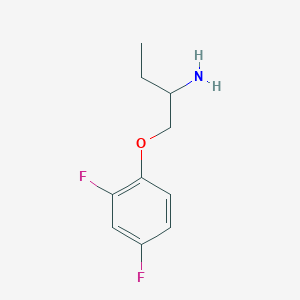
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C17H17F2NO2S It is characterized by a pyrrolidine ring substituted with a benzyl group, a fluorophenyl group, and a sulfonyl fluoride group
Preparation Methods
The synthesis of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through cyclization reactions.
Introduction of Substituents: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Sulfonylation: The sulfonyl fluoride group is introduced using sulfonyl chloride reagents under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters .
Chemical Reactions Analysis
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to covalent modification and potential inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target proteins involved .
Comparison with Similar Compounds
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride: The methyl group may influence its steric and electronic characteristics.
Properties
Molecular Formula |
C17H17F2NO2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C17H17F2NO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2 |
InChI Key |
KJSWZMORWSYZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13252207.png)
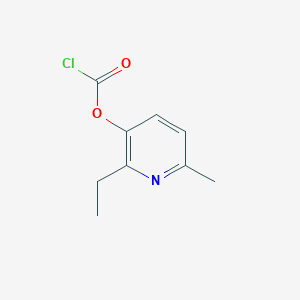

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B13252232.png)
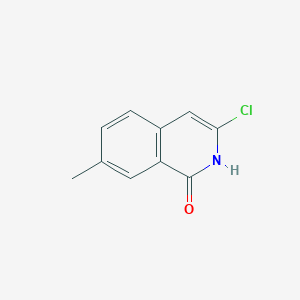
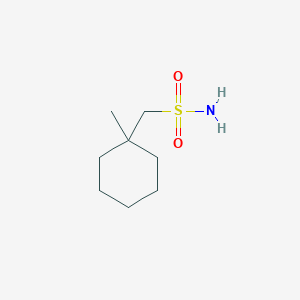
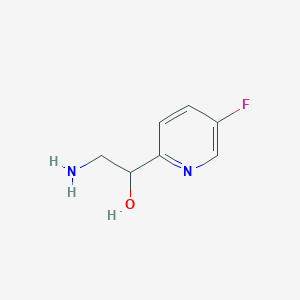
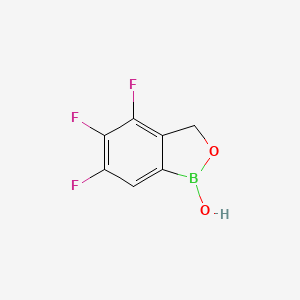

![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
